molecular formula C19H24ClN3O3 B13449824 4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride

4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride

Cat. No.: B13449824
M. Wt: 377.9 g/mol
InChI Key: XBJIQXFOYKXIMX-UHFFFAOYSA-N
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Description

4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of benzamide and contains both carbamimidoyl and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-carbamimidoylphenol with 5-bromopentanol to form an intermediate. This intermediate is then reacted with benzoyl chloride to produce the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzoic acid
  • 4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzylamine
  • 4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzyl chloride

Uniqueness

4-((5-(4-Carbamimidoylphenoxy)pentyl)oxy)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H24ClN3O3

Molecular Weight

377.9 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzamide;hydrochloride

InChI

InChI=1S/C19H23N3O3.ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;/h4-11H,1-3,12-13H2,(H3,20,21)(H2,22,23);1H

InChI Key

XBJIQXFOYKXIMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=O)N.Cl

Origin of Product

United States

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